molecular formula C17H17ClN4O3S B2732478 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 899956-01-5

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2732478
CAS RN: 899956-01-5
M. Wt: 392.86
InChI Key: GKXSJNYFFCLFRA-UHFFFAOYSA-N
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Description

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN4O3S and its molecular weight is 392.86. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor

One study highlights the discovery of a clinical candidate, K-604, with a structure featuring elements similar to the query compound. This candidate acts as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, which is significant for treating diseases involving ACAT-1 overexpression. The molecular design aimed at enhancing aqueous solubility and oral absorption, marking a pivotal development in the therapeutic applications targeting cholesterol-related disorders (Shibuya et al., 2018).

Versatility in Heterocyclic Syntheses

Another research piece emphasizes the versatility of thioureido-acetamides in heterocyclic syntheses. The study discusses one-pot cascade reactions yielding various heterocycles, showcasing the broad utility of compounds with similar backbone structures in synthesizing functionally diverse molecules, which can be pivotal in drug discovery and development (Schmeyers & Kaupp, 2002).

Antibacterial Applications

Research on derivatives of a similar structure demonstrated significant antibacterial activity. This underscores the potential utility of these compounds in developing new antibacterial agents, highlighting the importance of structural elements like the imidazole and acetamide groups in conferring biological activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Catalytic Applications

A study on manganese(II) complexes with an acetamide derivative bearing imidazole rings showcased their effectiveness as catalysts in alkene epoxidation. This indicates the potential of such compounds in catalysis, particularly in oxidative transformations using environmentally benign oxidants like H2O2 (Serafimidou, Stamatis, & Louloudi, 2008).

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-11-6-15(21-25-11)20-16(24)10-26-17-19-7-14(9-23)22(17)8-12-2-4-13(18)5-3-12/h2-7,23H,8-10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXSJNYFFCLFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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